1-((4-methoxyphenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole
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Overview
Description
1-((4-methoxyphenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole is an organic compound that features a sulfonyl group, a thioether linkage, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-methoxyphenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioether Group: This step involves the reaction of the imidazole derivative with a thiol compound, such as 1-phenylethanethiol, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((4-methoxyphenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-((4-methoxyphenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((4-methoxyphenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and thioether groups can form specific interactions with active sites, leading to inhibition or activation of the target. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-((4-methoxyphenyl)sulfonyl)-2-((1-phenylethyl)thio)-1H-imidazole: Lacks the dihydro component, which may affect its reactivity and interaction with targets.
1-((4-methoxyphenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring, leading to different chemical properties.
1-((4-methoxyphenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-triazole: Features a triazole ring, which can alter its biological activity.
Uniqueness
1-((4-methoxyphenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole is unique due to its combination of a sulfonyl group, thioether linkage, and imidazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-14(15-6-4-3-5-7-15)24-18-19-12-13-20(18)25(21,22)17-10-8-16(23-2)9-11-17/h3-11,14H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHXSYJXUQRJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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